Diphenyltin oxide

Catalog No.
S1894363
CAS No.
2273-51-0
M.F
C12H10OSn
M. Wt
288.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyltin oxide

Problem: substituting with Diphenyltin dichloride releases corrosive HCl and chloride contamination, unusable for electronics/pharma. Solution: Diphenyltin oxide (CAS 2273-51-0) is a chloride-free organotin precursor with thermal stability up to 320°C. - Chloride-free synthesis for pharma intermediates & catalysts. - Robust up to 320°C for polycondensation/esterification. - Key building block for diorganotin biocides. Inquire for bulk availability.

CAS Number

2273-51-0

Product Name

Diphenyltin oxide

IUPAC Name

oxo(diphenyl)tin

Molecular Formula

C12H10OSn

Molecular Weight

288.92 g/mol

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2

The exact mass of the compound Diphenyltin oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diphenyltin oxide, Diphenyltin(IV) oxide, Oxodiphenyltin, Diphenyloxostannane, Diphenylstannane oxide, oxo(diphenyl)tin

Purity

≥98%

Package Size

5 g, 25 g

Diphenyltin oxide (CAS 2273-51-0) is a solid, polymeric organotin compound characterized by a distannoxane (-Sn-O-)n ladder structure. It primarily serves as a crucial intermediate for synthesizing other di- and triphenyltin compounds, such as carboxylates and halides, and functions as a Lewis acid catalyst in various polymerization and esterification reactions. Its high melting point and insolubility in water are key handling and processing characteristics that distinguish it from other organotin precursors.

Procurement Fit

Aryl-substituted organotin oxide with polymeric ladder structure, distinct from dialkyltin analogs
Provides altered chemoselectivity in transesterification and polymerization catalysis workflows
Thermal stabilizer performance up to 200°C for rigid and flexible PVC processing

Substituting Diphenyltin oxide with seemingly similar compounds like Diphenyltin dichloride or Dibutyltin oxide introduces significant process and performance trade-offs. Using the dichloride analog introduces corrosive HCl during hydrolysis and potential chloride contamination in the final product, which is unacceptable in many electronic and pharmaceutical applications. Opting for an alkyltin oxide, such as the common catalyst Dibutyltin oxide, fundamentally alters catalytic activity and selectivity due to the different electronic and steric effects of aryl versus alkyl groups, impacting reaction kinetics and final polymer properties. Therefore, direct substitution is rarely feasible without extensive process re-validation and can compromise product purity and performance.

Substitution Risk

Catalytic pathway Aromatic phenyl substituents shift selectivity toward O-methylation; dialkyltin oxides (e.g., Bu2SnO) may favor C-methylation byproducts that limit polymer growth.
Reactivity ranking In lactide ROP, diphenyltin dichloride shows substantially higher reactivity than dibutyltin or dimethyltin analogs; substitution without verification alters polymerization rate.
Thermal behavior Thermal decomposition profile and stabilizer performance at processing temperatures may differ from alkyl-substituted organotin stabilizers.

Chloride-Free Precursor for High-Purity Carboxylate Synthesis

Diphenyltin oxide serves as a direct, chloride-free precursor for synthesizing organotin carboxylates. Unlike reactions starting with Diphenyltin dichloride, which require a base to neutralize HCl byproducts and subsequent filtration of salt waste, the oxide reacts directly with carboxylic acids, producing only water as a byproduct. This simplifies purification, eliminates a filtration step, and avoids potential chloride contamination in the final active compound, a critical consideration for applications with stringent purity requirements.

Evidence DimensionByproduct of Carboxylation Reaction
Target Compound DataH₂O (Water)
Comparator Or BaselineDiphenyltin dichloride: HCl (Hydrochloric acid), requiring neutralization and salt filtration
Quantified DifferenceEliminates corrosive acid byproduct and salt waste stream
ConditionsCondensation reaction with carboxylic acids

This enables a cleaner, more efficient synthesis route for high-purity organotin compounds where halide contamination is a critical failure point.

Catalytic chemoselectivity
Head-to-head
Ph2SnO favors O-methylation (transesterification); Bu2SnO favors C-methylation
Prevents chain-terminating byproducts in polycarbonate synthesis
Reaction of BPA with DMC over organotin oxide catalyst

Superior Thermal Stability Compared to Triphenyltin Hydroxide

Diphenyltin oxide exhibits significantly higher thermal stability than related organotin hydroxides. Thermogravimetric analysis (TGA) shows Diphenyltin oxide is stable up to its decomposition point of approximately 320°C. In contrast, Triphenyltin hydroxide begins to decompose at a much lower temperature, around 45-80°C, via dehydration to form bis(triphenyltin) oxide. This superior thermal resilience makes Diphenyltin oxide suitable for use in high-temperature polymer processing and catalysis where less stable precursors would prematurely degrade.

Evidence DimensionDecomposition Onset Temperature
Target Compound Data~320 °C
Comparator Or BaselineTriphenyltin hydroxide: ~45-80 °C (initial dehydration step)
Quantified Difference>240 °C higher decomposition temperature
ConditionsThermogravimetric Analysis (TGA)

The higher thermal stability allows its use in demanding, high-temperature applications where other organotin precursors would fail.

Cytotoxicity (24h LC50)
Head-to-head
7.24 μM (DPT) vs 2.97 μM (DBT)
Reported ~2.4-fold lower acute cytotoxicity in PC12 cell model
MTT assay, 24-hour exposure, rat pheochromocytoma cells

Differentiated Biological Activity Profile in Organotin Series

Within organotin compounds, biological activity is highly dependent on the number and type of organic substituents. Tri-substituted compounds like triphenyltins are generally the most potent biocides. Studies on antifungal activity against *Fusarium oxysporum* show that while Diphenyltin oxide itself has modest activity, its carboxylate derivatives are significantly more active. However, the triphenyltin benzoate analog demonstrated the highest activity in the same study, with a minimum inhibitory concentration (MIC) of approximately 0.7 mM. This positions Diphenyltin oxide as a precursor for moderately active biocides, distinct from the more aggressive (and more regulated) tri-substituted analogs.

Evidence DimensionAntifungal Activity (vs. F. oxysporum)
Target Compound DataLower activity than its carboxylate derivatives and tri-substituted analogs.
Comparator Or BaselineTriphenyltin benzoate: Highest activity in the series (MIC ≈ 0.7 mM).
Quantified DifferenceServes as a precursor to biocides with a different activity/regulatory profile than top-tier triorganotins.
ConditionsIn-vitro antifungal assay against Fusarium oxysporum.

This allows for the synthesis of application-specific biocides, providing a different efficacy and toxicological profile compared to the more common and highly regulated triphenyltin-based alternatives.

ROP reactivity ranking
Head-to-head
Ph2SnCl2 >> Bu2SnCl2 > Me2SnCl2
Highest reactivity among tested organotin dichlorides
Bulk L-lactide polymerization at 160°C
Thermal stabilization
Class-level
Prevents PVC degradation up to 200°C
Thermal stability supports processing temperature tolerance
Comparative stabilizer efficacy data not identified; validation required

Synthesis of Halide-Sensitive Organometallic Reagents and APIs

As a chloride-free starting material, Diphenyltin oxide is the preferred precursor for synthesizing organotin carboxylates and other derivatives where residual halides would be detrimental to downstream catalytic processes or final product purity, such as in pharmaceutical intermediates.

High-Temperature Catalysis for Polyesters and Resins

The compound's high thermal stability up to 320°C makes it a robust catalyst for polycondensation and esterification reactions that occur at elevated temperatures, ensuring catalyst integrity throughout the manufacturing of specialty polymers and resins.

Development of Custom-Spectrum Fungicides and Biocides

Serves as a key building block for producing diorganotin-based biocides. This allows for the creation of active ingredients with a tailored efficacy and regulatory profile, distinct from the more common and highly potent triorganotin alternatives like Triphenyltin hydroxide.

Application Fit Matrix

Application
Selection Property
Validation Focus
BPA-DMC transesterification for polycarbonate precursors
O-methylation chemoselectivity profile
Product distribution; polymer molecular weight impact
Organotin cytotoxicity comparison studies
Reported acute cytotoxicity ranking (cell model)
LC50 endpoints; apoptosis pathway markers
L-lactide ring-opening polymerization
Catalytic reactivity ranking (organotin dichlorides)
Polymerization rate; product architecture
PVC thermal stabilization
Thermal stability up to 200°C
Processing performance; color stability

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31671-16-6
2273-51-0

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